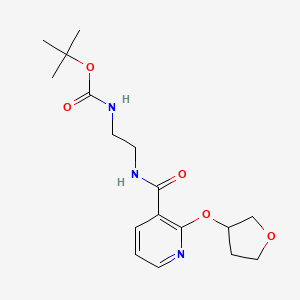

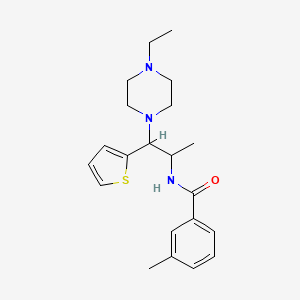

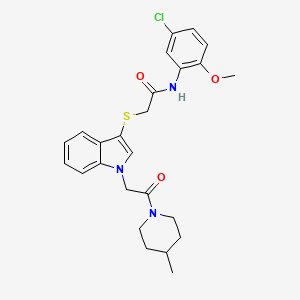

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate, also known as THF-NECA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. THF-NECA belongs to the class of adenosine receptor agonists, which are known to have various biochemical and physiological effects in the body.

科学的研究の応用

Synthetic Methods and Intermediates Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate is a compound involved in various synthetic pathways, serving as an intermediate for producing other chemically active molecules. A study elaborates on the preparation process involving tert-butyl carbamates, emphasizing the protection of amino groups using di-tert-butyl dicarbonate (Boc2O), followed by condensation and de-protection steps to yield targeted carbamate derivatives (Wu, 2011). Another research focuses on the mild and efficient one-pot Curtius rearrangement for producing Boc-protected amines, highlighting a versatile method compatible with various substrates, including malonate derivatives (Lebel & Leogane, 2005).

Crystallography and Molecular Structure The compound and its derivatives have been studied for their crystallographic characteristics to understand their structural properties better. Research on Boc-AzAla-Ala-OMe, a related compound, provides insights into its molecular structure, showing an extended conformation stabilized by intermolecular hydrogen bonding, which is crucial for its application in foldamer studies (Abbas et al., 2009).

Applications in Protease Inhibitors A significant application of tert-butyl carbamate derivatives is in the development of protease inhibitors. A study demonstrates the enantioselective synthesis of tert-butyl carbamate derivatives as building blocks for novel β-secretase inhibitors, utilizing asymmetric syn- and anti-aldol reactions to set stereogenic centers (Ghosh et al., 2017).

Photoredox Catalysis Recent advancements include the use of tert-butyl carbamate derivatives in photoredox catalysis, where a reported study highlights a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This method establishes a cascade pathway for assembling 3-aminochromones under mild conditions, broadening the applications of photocatalyzed protocols (Wang et al., 2022).

特性

IUPAC Name |

tert-butyl N-[2-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(22)20-9-8-18-14(21)13-5-4-7-19-15(13)24-12-6-10-23-11-12/h4-5,7,12H,6,8-11H2,1-3H3,(H,18,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCZQYTVWFJEBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)C1=C(N=CC=C1)OC2CCOC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

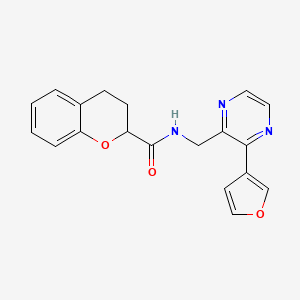

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2373656.png)

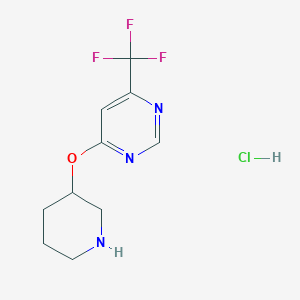

![2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2373662.png)

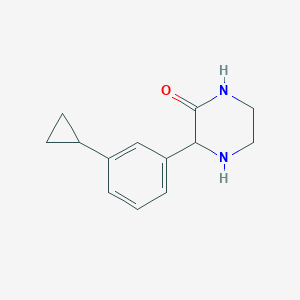

![6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373674.png)

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2373677.png)